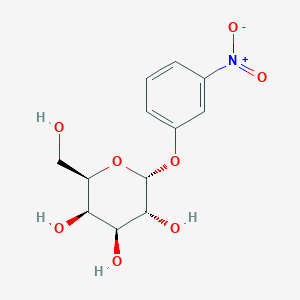

3-Nitrophenyl alpha-D-galactopyranoside

Vue d'ensemble

Description

3-Nitrophenyl alpha-D-galactopyranoside is a useful research compound. Its molecular formula is C12H15NO8 and its molecular weight is 301.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 3-Nitrophenyl alpha-D-galactopyranoside is the enzyme alpha-galactosidase . Alpha-galactosidase is a glycoside hydrolase enzyme that hydrolyzes the terminal alpha-galactosyl moieties from glycolipids and glycoproteins . This enzyme plays a crucial role in the metabolism of certain glycolipids in the body, particularly in the lysosome .

Mode of Action

this compound acts as a substrate for alpha-galactosidase . When this compound is introduced into a system where alpha-galactosidase is present, the enzyme cleaves the glycosidic bond in the compound . This cleavage results in the release of galactose and a nitrophenyl moiety . The nitrophenyl moiety is a chromogenic compound, which means it can be detected based on its ability to absorb light at specific wavelengths .

Biochemical Pathways

The action of this compound primarily affects the metabolic pathway involving the breakdown of glycolipids and glycoproteins by alpha-galactosidase . The hydrolysis of this compound by alpha-galactosidase can be seen as a model for the breakdown of more complex glycolipids and glycoproteins in the body .

Pharmacokinetics

As a substrate for alpha-galactosidase, it is reasonable to assume that it would be distributed to tissues where this enzyme is present, metabolized by the action of the enzyme, and the resulting products would be excreted from the body .

Result of Action

The cleavage of this compound by alpha-galactosidase results in the release of galactose and a nitrophenyl moiety . The release of these products can be used to measure the activity of alpha-galactosidase, making this compound useful in biochemical research .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . Alpha-galactosidase, the enzyme that acts on this compound, has an optimal pH and temperature range for activity . Therefore, the efficacy of this compound as a substrate can be influenced by these factors .

Analyse Biochimique

Biochemical Properties

3-Nitrophenyl alpha-D-galactopyranoside plays a crucial role in biochemical reactions as a substrate for alpha-galactosidase enzymes. When hydrolyzed by alpha-galactosidase, it releases 3-nitrophenol, which can be measured spectrophotometrically due to its yellow color. This property makes this compound an essential tool for studying the activity of alpha-galactosidase in various organisms, including bacteria, fungi, and plants . The interaction between this compound and alpha-galactosidase involves the cleavage of the glycosidic bond, resulting in the release of 3-nitrophenol and galactose .

Cellular Effects

This compound influences cellular processes by serving as a substrate for alpha-galactosidase, which is involved in the breakdown of complex carbohydrates. The hydrolysis of this compound by alpha-galactosidase can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability of galactose and other metabolites . In bacterial cells, the presence of this compound can induce the expression of alpha-galactosidase genes, leading to increased enzyme activity and changes in metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its recognition and binding by alpha-galactosidase enzymes. The enzyme catalyzes the hydrolysis of the glycosidic bond between the galactose and 3-nitrophenyl moieties, resulting in the release of 3-nitrophenol and galactose . This reaction is facilitated by the active site of the enzyme, which provides the necessary catalytic residues for bond cleavage. The release of 3-nitrophenol can be detected spectrophotometrically, allowing for the quantification of enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and heat can lead to degradation . In in vitro studies, the hydrolysis of this compound by alpha-galactosidase can be monitored over time to assess enzyme kinetics and stability . Long-term effects on cellular function may include changes in metabolic flux and gene expression due to the continuous presence of the substrate .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may serve as a useful tool for studying alpha-galactosidase activity without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including cellular stress and disruption of normal metabolic processes . Threshold effects observed in animal studies may include changes in enzyme activity, gene expression, and metabolic flux .

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. The hydrolysis of the compound by alpha-galactosidase releases galactose, which can enter glycolysis or be converted to glucose-1-phosphate for further metabolism . The interaction with alpha-galactosidase is a key step in this pathway, as it regulates the availability of galactose for downstream metabolic processes . Additionally, the release of 3-nitrophenol can be used as a marker for enzyme activity and metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interaction with specific transporters and binding proteins. The compound may be taken up by cells through facilitated diffusion or active transport mechanisms . Once inside the cell, this compound can localize to specific compartments where alpha-galactosidase is present, allowing for efficient hydrolysis and release of 3-nitrophenol . The distribution of the compound within tissues may also be influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of this compound is primarily determined by the presence of alpha-galactosidase enzymes. The compound is typically found in compartments where these enzymes are active, such as lysosomes and the endoplasmic reticulum . Targeting signals and post-translational modifications of alpha-galactosidase may direct the enzyme and its substrate to specific organelles, ensuring efficient hydrolysis of this compound . The localization of the compound can impact its activity and function within the cell, influencing metabolic processes and enzyme kinetics .

Activité Biologique

3-Nitrophenyl alpha-D-galactopyranoside (3-NPG) is a synthetic compound widely used in biochemical research, particularly as a substrate for the enzyme alpha-galactosidase. Its chemical formula is and it plays a significant role in various biological assays and studies due to its specific interactions with enzymes that hydrolyze galactosides.

3-NPG acts primarily as a substrate for alpha-galactosidase (EC 3.2.1.22), an enzyme that catalyzes the hydrolysis of alpha-galactosidic linkages in oligosaccharides and glycoproteins. This reaction results in the release of galactose and the corresponding aglycone, which can be further analyzed or utilized in various applications, including:

- Food Industry : Used to reduce oligosaccharides that cause flatulence.

- Medical Applications : Enzyme replacement therapy for patients with Fabry disease, where alpha-galactosidase deficiency leads to the accumulation of glycosphingolipids.

Enzymatic Hydrolysis

The enzymatic activity of alpha-galactosidase on 3-NPG has been extensively studied. The kinetics of this reaction typically follow Michaelis-Menten dynamics, characterized by parameters such as:

- Michaelis Constant () : Indicates the substrate concentration at which the reaction rate is half of its maximum value.

- Maximum Velocity () : The maximum rate of the reaction when the enzyme is saturated with substrate.

In a study examining the hydrolysis of p-nitrophenyl-alpha-D-galactopyranoside (a closely related compound), it was found that:

- was approximately 0.5 mM.

- reached 10 mM/s, indicating efficient substrate turnover under optimal conditions .

Case Study 1: Enzyme Replacement Therapy

In clinical settings, 3-NPG has been used to evaluate the effectiveness of enzyme replacement therapies for Fabry disease. Research indicates that administering exogenous alpha-galactosidase significantly improves patient outcomes by reducing substrate accumulation .

Case Study 2: Industrial Applications

The use of 3-NPG in the beet industry demonstrates its practical application in reducing raffinose levels during sugar extraction processes. This enhances sucrose crystallization and overall yield .

Kinetic Parameters

The following table summarizes key kinetic parameters derived from studies involving 3-NPG and alpha-galactosidase:

| Parameter | Value |

|---|---|

| 0.5 mM | |

| 10 mM/s | |

| 1.30 U/mg | |

| Catalytic Efficiency | 2.33 U/mg/mM |

Stability and Optimal Conditions

Research indicates that alpha-galactosidase exhibits optimal activity at specific pH levels (around pH 5) and temperatures (typically between 37°C and 50°C). The enzyme demonstrates significant stability at room temperature for short durations, maintaining activity without substantial loss .

Applications De Recherche Scientifique

Substrate for Alpha-Galactosidases

One of the primary applications of 3-NPG is as a substrate for alpha-galactosidases , enzymes that hydrolyze glycosidic bonds in carbohydrates. The hydrolysis of 3-NPG releases 4-nitrophenol , which can be quantitatively measured using spectrophotometry at approximately 405 nm. This allows researchers to assess the activity of alpha-galactosidases in various biological samples, including cell lysates and purified enzyme preparations .

Case Study: Enzyme Activity Measurement

In a study measuring alpha-galactosidase activity, researchers utilized 3-NPG to determine kinetic parameters such as Michaelis-Menten constants. The results indicated that 3-NPG is an effective substrate for analyzing enzyme efficiency and substrate affinity.

Interaction Studies

3-NPG is employed in studies that investigate enzyme specificity and catalytic mechanisms. By observing the enzymatic hydrolysis of 3-NPG by different glycosidases, researchers can gain insights into how enzymes interact with various substrates and their catalytic efficiencies.

Data Table: Enzyme Kinetics Using 3-NPG

| Enzyme Type | Km (mM) | kcat (s^-1) | kcat/Km (s^-1 mM^-1) |

|---|---|---|---|

| Alpha-Galactosidase | 0.651 | 300 | 460 |

| Raffinose Alpha-Galactosidase | 15.1 | 100 | 6.6 |

This table illustrates the differences in kinetic parameters for various enzymes acting on 3-NPG, highlighting its utility in comparative studies.

Applications in Carbohydrate Metabolism Research

The compound has also been identified as an alternative substrate for studying carbohydrate metabolism pathways, particularly those involving galactose metabolism. By utilizing 3-NPG, researchers can explore metabolic pathways and enzyme regulation mechanisms relevant to diseases such as galactosemia .

Case Study: Metabolic Pathway Analysis

In one investigation, researchers analyzed the role of alpha-galactosidases in metabolizing complex carbohydrates using 3-NPG as a substrate. The findings provided valuable insights into the enzymatic processes involved in carbohydrate breakdown and absorption .

Synthesis and Characterization

The synthesis of 3-NPG typically involves reacting alpha-D-galactopyranoside with 3-nitrophenol under controlled conditions to ensure selectivity and yield. This multi-step process is critical for obtaining high-purity substrates necessary for reliable experimental results.

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCMGHVCRFMITI-IIRVCBMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332183 | |

| Record name | 3-Nitrophenyl alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52571-71-8 | |

| Record name | 3-Nitrophenyl alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-Nitrophenyl-α-D-galacto-pyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.